molecular formula C10H16N2O3 B372094 1,3-diisopropylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 66400-12-2

1,3-diisopropylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B372094
Key on ui cas rn: 66400-12-2
M. Wt: 212.25g/mol
InChI Key: HPAIMKMOPDCEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714838

Procedure details

1,3-Diisopropyl-2,4,6-(1H,3H,5H)-pyrimidinetrione was prepared by the dropwise addition of acetic anhydride (40 ml) over three hours to a solution of 1,3-diisopropylurea (7.5 g, 0.05 mole) and malonic acid (5.2 g, 0.05 mole) at 65° C. After the addition was completed, the temperature was raised to 90° C. and maintained for three hours. The solvent was evaporated under reduced pressure and the residue solidified upon cooling. 1,3-Diisopropyl-2,4,6-(1H,3H,5H)-pyrimidinetrione recrystallized from cyclohexane as colorless needles (7.3 g, 70% yield), m.p. 79°-82°.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC(N[CH:8]([CH3:10])[CH3:9])=O)(C)C.[C:11](O)(=O)[CH2:12][C:13](O)=O.[CH:18]([N:21]1[C:26](=[O:27])[CH2:25][C:24](=[O:28])[N:23]([CH:29]([CH3:31])[CH3:30])[C:22]1=[O:32])([CH3:20])[CH3:19]>C(OC(=O)C)(=O)C>[CH:29]([N:23]1[C:24](=[O:28])[CH2:25][C:26](=[O:27])[N:21]([CH:18]([CH3:20])[CH3:19])[C:22]1=[O:32])([CH3:31])[CH3:30].[CH2:9]1[CH2:8][CH2:10][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(C)NC(=O)NC(C)C
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(N(C(CC1=O)=O)C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(N(C(CC1=O)=O)C(C)C)=O
Name
Type
product
Smiles
C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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